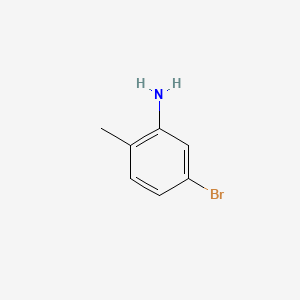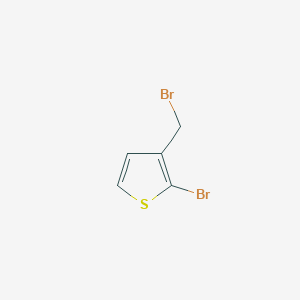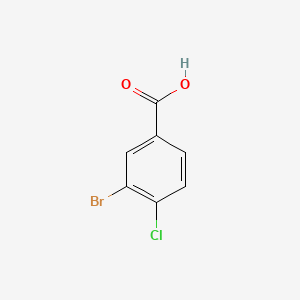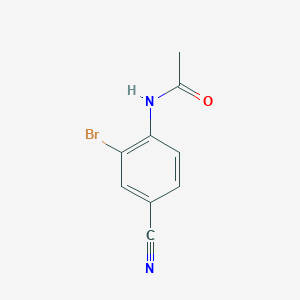
1-Bromo-3-fluoro-2-iodobenzene
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-iodobenzene is a halogenated aromatic compound that has been the subject of various studies due to its potential as a precursor in organic synthesis. The presence of bromine, fluorine, and iodine on the benzene ring makes it a versatile intermediate for constructing more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including this compound, often involves regioselective halogenation and halogen/metal permutations. For instance, 1,2-dibromobenzenes, which are closely related to the target compound, can be synthesized through sequences that include regioselective bromination and subsequent transformations . Additionally, the preparation of similar compounds like 1-bromo-4-[18F]fluorobenzene has been achieved through nucleophilic aromatic substitution reactions, indicating possible synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a compound similar to this compound, have been studied using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, along with density functional theory (DFT) calculations . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which are relevant for understanding the properties of this compound.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its reactive halogen substituents. For example, CuI-catalyzed coupling reactions involving 1-bromo-2-iodobenzenes have been shown to produce 2,3-disubstituted benzofurans, demonstrating the potential for intramolecular cyclization reactions . Palladium-catalyzed carbonylative reactions of similar compounds with different nucleophiles have also been reported, leading to the formation of six-membered heterocycles . These studies suggest that this compound could undergo similar transformations, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are significantly influenced by their substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been investigated for related compounds, providing a basis for understanding the reactivity and stability of this compound . Additionally, the thermodynamic properties, including heat capacities, entropies, and enthalpy changes, have been calculated, which are essential for predicting the behavior of the compound under different conditions .
Applications De Recherche Scientifique
Vibrational Spectra Analysis
Research has shown that compounds like 1-Bromo-3-fluoro-2-iodobenzene can be analyzed using mass-analyzed threshold ionization (MATI) to study their vibrational spectra in different electronic states. This provides insights into the ionization energies and vibrational modes of such halobenzene cations (Kwon, Kim, & Kim, 2002).
Synthesis of Benzofurans
This compound has been used in the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans, a significant reaction involving intermolecular C-C bond formation and intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Radiolysis Studies
Studies on the radiolysis of aqueous solutions of dihalobenzenes, including this compound, have been conducted. This research is crucial for understanding the formation of halide ions and the behavior of these compounds under radiation exposure (Naik & Mohan, 2005).
Synthon Preparation
This compound plays a role in the preparation of synthons, like no-carrier-added 1-bromo-4-[18F]fluorobenzene, essential for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).
Fluoroalkylation Studies
The compound has been studied in the context of copper(0)-mediated fluoroalkylation reactions. This research is significant for understanding the reactivity of different fluoroalkylated species in organic chemistry (Zhu, Ni, Gao, & Hu, 2015).
Photolysis Research
Research has also been conducted on the photolysis of iodobenzene derivatives, including this compound, to understand the effects of light on these compounds. Such studies are vital for applications in photochemistry (Durie, Iredale, & Kingsbury, 1949).
Inclusion Complex Formation
This compound has been used to form inclusion complexes with p-H-calix[5]arene, which is significant in the study of intermolecular interactions and molecular recognition in chemistry (Clark, Makha, Sobolev, & Raston, 2008).
Chemical Reaction Studies
This compound has also been involved in studies related to various chemical reactions, such as reactions with alkyllithium compounds. Understanding these reactions is crucial for synthetic chemistry applications (Leroux, Mangano, & Schlosser, 2005).
Safety and Hazards
1-Bromo-3-fluoro-2-iodobenzene is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
1-Bromo-3-fluoro-2-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are likely to be other organic molecules in a chemical reaction, particularly those that can undergo electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action is primarily through electrophilic aromatic substitution . This process involves the following steps:
Pharmacokinetics
Like other halogenated aromatic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
The primary result of the action of this compound is the formation of a new compound through electrophilic aromatic substitution . The specific product depends on the other reactants present in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst. For example, the rate of electrophilic aromatic substitution reactions can be increased by the presence of a Lewis acid catalyst .
Propriétés
IUPAC Name |
1-bromo-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGEEUPPGLIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382446 | |
| Record name | 1-bromo-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450412-29-0 | |
| Record name | 1-bromo-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














